cis-1,3-Cyclohexanedicarboxylic acid diethyl ester
Description
cis-1,3-Cyclohexanedicarboxylic acid diethyl ester (CAS: 62059-56-7) is a diester derived from cis-1,3-cyclohexanedicarboxylic acid. Its molecular formula is C₁₂H₂₀O₄, with a molecular weight of 228.28 g/mol . The cyclohexane ring adopts a chair conformation, where the two ester groups occupy cis-1,3 positions. This spatial arrangement influences its physical properties, reactivity, and applications in organic synthesis and material science.
Properties
IUPAC Name |
diethyl (1S,3R)-cyclohexane-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-3-15-11(13)9-6-5-7-10(8-9)12(14)16-4-2/h9-10H,3-8H2,1-2H3/t9-,10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQGUOIUBYAVNL-AOOOYVTPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC(C1)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC[C@@H](C1)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62059-56-7 | |
| Record name | rac-1,3-diethyl (1R,3S)-cyclohexane-1,3-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1,3-cyclohexanedicarboxylic acid diethyl ester typically involves the esterification of cis-1,3-cyclohexanedicarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization to obtain the pure diethyl ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: cis-1,3-Cyclohexanedicarboxylic acid diethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield cis-1,3-cyclohexanedicarboxylic acid and ethanol in the presence of a strong acid or base.
Reduction: The ester groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: cis-1,3-Cyclohexanedicarboxylic acid and ethanol.
Reduction: cis-1,3-Cyclohexanedimethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
One of the primary applications of cis-1,3-cyclohexanedicarboxylic acid diethyl ester is as a chiral precursor in the synthesis of pharmaceuticals. The compound can be converted into optically active monoesters with high enantiomeric excess (>90% ee) through enzyme-catalyzed hydrolysis. These optically active monoesters serve as intermediates for synthesizing non-naturally occurring amino acids, which are crucial for developing various therapeutic agents .
Case Study: Chiral Precursors
- Enzyme-Catalyzed Hydrolysis : The use of lipases to convert the diester into optically active monoesters has been extensively studied. For instance, lipase from Candida rugosa has shown effective enantioselectivity in producing these monoesters from the diester under aqueous conditions .
Polymer Chemistry
This compound is also utilized as a chiral modifier in polyester production. It can alter the physical properties of polyesters, such as melting point and glass transition temperature, enhancing their applicability in various industrial processes .
The compound can participate in enzyme-catalyzed reactions to generate asymmetry within molecules. This method is particularly advantageous compared to traditional methods involving racemic mixtures due to its higher efficiency and yield. By utilizing prochiral meso substrates like this compound, researchers have achieved significant advancements in asymmetric synthesis .
Case Study: Asymmetric Synthesis
Mechanism of Action
The mechanism of action of cis-1,3-cyclohexanedicarboxylic acid diethyl ester in chemical reactions involves the interaction of its ester groups with various reagents. For example, during hydrolysis, the ester bond is cleaved by the nucleophilic attack of water or hydroxide ions, resulting in the formation of the corresponding acid and alcohol . In reduction reactions, the ester groups are reduced to primary alcohols through the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 1,2- and 1,4-Cyclohexanedicarboxylic Acid Esters
1,2-Cyclohexanedicarboxylic acid diisononyl ester (CAS: 166412-78-8)
- Structure: Ester groups at 1,2-positions with bulky isononyl chains (C₂₆H₄₈O₄, MW: 424.7 g/mol) .
- Properties: Higher molecular weight and hydrophobicity compared to the 1,3-diester, making it suitable as a plasticizer.
- Key Difference : The 1,2-substitution introduces steric hindrance, reducing conformational flexibility compared to the 1,3-analog.
cis-1,4-Cyclohexanedicarboxylic acid diethyl ester
Ring Size Variants: Cyclopentane and Cyclopropane Analogs
cis-1,3-Cyclopentanedicarboxylic acid monoethyl ester
- Structure : Five-membered ring with one ethyl ester group (C₉H₁₄O₄, MW: 186.2 g/mol).
- Properties: Stronger intramolecular hydrogen bonding in the monoanion (ΔG ≈ 3.1 kcal/mol) compared to the cyclohexane analog (ΔG ≈ 0.4 kcal/mol) .
- Key Difference : The cyclopentane ring’s increased curvature stabilizes hydrogen bonding, enhancing acidity (K₁/K₂ = 1.3 × 10⁷ in DMSO) .
Dimethyl cis-1,2-cyclopropanedicarboxylate (CAS: 28363-79-3)
Substituent Chain Length and Functionality
Monomethyl ester of cis-1,3-cyclohexanedicarboxylic acid
- Structure : One methyl ester group (C₉H₁₄O₄, MW: 186.2 g/mol).
- Properties : Retains a free carboxylic acid group, enabling hydrogen bonding. The ionization constant ratio (K₁/KE = 200) indicates moderate acidity .
cis-4-Cyclohexene-1,2-dicarboxylic acid diethyl ester (CAS: 4841-85-4)
Physicochemical and Reactivity Comparisons
Biological Activity
Cis-1,3-Cyclohexanedicarboxylic acid diethyl ester (CAS Number: 62059-56-7) is an ester derivative of cyclohexanedicarboxylic acid, characterized by its two carboxyl groups and diethyl esterification. This compound has garnered attention due to its potential applications in pharmaceuticals, polymer chemistry, and as a chiral building block in organic synthesis. This article explores its biological activity, including its pharmacological properties, toxicity profiles, and potential therapeutic uses.
- Molecular Formula: CHO
- Molecular Weight: 228.2848 g/mol
- IUPAC Name: cis-Cyclohexane-1,3-dicarboxylic acid diethyl ester
Pharmacological Properties
This compound exhibits various biological activities that make it a subject of interest in medicinal chemistry:
- Chirality and Enantioselectivity : The compound can be converted into optically active monoesters with high enantiomeric excess (>90% ee) using lipase enzymes. This property is crucial for synthesizing chiral pharmaceuticals .
- Antiviral Activity : Research indicates that derivatives of cyclohexanedicarboxylic acid esters have been explored for their potential as inhibitors of influenza neuraminidase. These compounds can act as precursors for synthesizing antiviral agents like oseltamivir phosphate (Tamiflu) .
- Polymer Applications : The compound's structure allows it to modify the properties of polyesters, enhancing their thermal stability and mechanical properties. This modification is particularly relevant in developing biobased polymers .
Toxicity and Safety Profile
The safety profile of this compound has been evaluated through various toxicological studies:
- Acute Toxicity : Studies indicate low acute oral toxicity in rats with an LD50 greater than 2000 mg/kg, suggesting it is relatively safe for use in industrial applications .
- Irritation Potential : While non-irritating to skin, it has shown slight irritation potential to eyes in rabbit models .
- Genotoxicity : The compound has been assessed for genotoxic effects and found negative across several assays, indicating it does not pose a significant risk for genetic mutations .
Case Study 1: Antiviral Synthesis
In a study focused on the synthesis of antiviral agents, researchers utilized this compound as a precursor for producing oseltamivir phosphate via enzymatic desymmetrization. This approach demonstrated efficient yields and highlighted the compound's utility in drug synthesis .
Case Study 2: Polymer Modification
Another investigation assessed the impact of incorporating this compound into poly(butylene adipate-co-butylene 1,4-cyclohexanedicarboxylate) blends. The results indicated improved thermal properties and mechanical strength of the resulting polymers, showcasing the compound's role as a valuable additive in polymer chemistry .
Summary of Findings
| Property/Activity | Description |
|---|---|
| Chirality | High enantiomeric excess achievable (>90% ee) |
| Antiviral Potential | Precursor for oseltamivir phosphate synthesis |
| Toxicity | Low acute toxicity (LD50 > 2000 mg/kg), slight eye irritant |
| Genotoxicity | Non-genotoxic across multiple assays |
| Polymer Modification | Enhances thermal stability and mechanical properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
